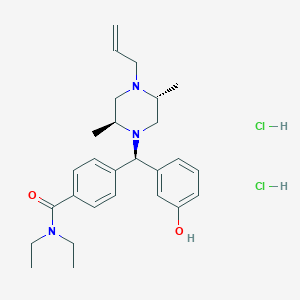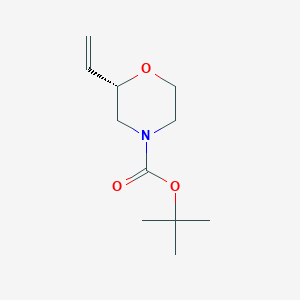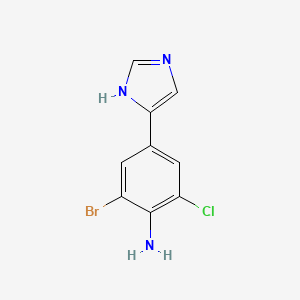![molecular formula C8H7N3O3 B15216807 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid can be achieved through various methods:
Synthesis from Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives with appropriate reagents under controlled conditions.
Bromohydrazone Method: This method uses bromohydrazone intermediates to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium intermediate, which then undergoes cyclization to form the desired compound.
Multistep Synthesis: This method involves several steps, including the formation of intermediate compounds that are subsequently cyclized.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing one of the above synthetic routes to achieve high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its antiviral properties.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another derivative with potential therapeutic applications.
Uniqueness
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
6-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(12)2-11-7(4)6(8(13)14)9-3-10-11/h2-3,12H,1H3,(H,13,14) |
InChI 键 |
AWVSEPCKDMFHPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=NN2C=C1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


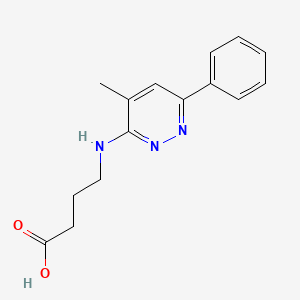
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)
![N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B15216744.png)

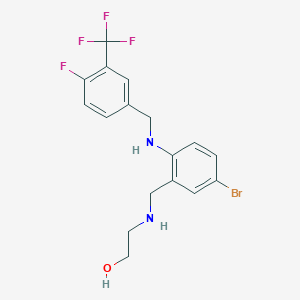
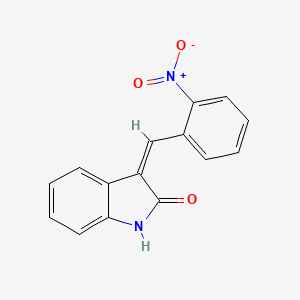
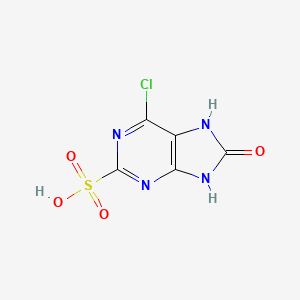
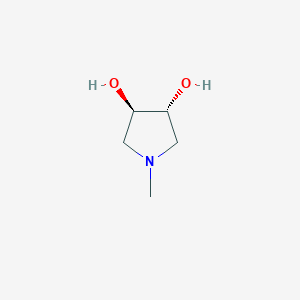
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
